molecular formula C20H34BNO4 B8265155 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B8265155
M. Wt: 363.3 g/mol
InChI Key: AKCOGLHBELLJME-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate is a complex organic compound with the molecular formula C21H33BN2O5. This compound is notable for its unique structure, which includes a spirocyclic framework and a boronate ester group. It is used in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the boronate ester group. The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester yields boronic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to undergo cross-coupling reactions that form new carbon-carbon bonds. This reactivity is harnessed in organic synthesis to create complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other boronate esters and enhances its utility in specific synthetic applications.

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₃₀BNO₄
Molecular Weight 335.25 g/mol
CAS Number 900503-08-4

Research indicates that compounds containing the dioxaborolane moiety can interact with various biological targets. The specific mechanisms by which this compound exerts its effects include:

  • Inhibition of Kinase Activity : Studies have shown that similar compounds can inhibit serine-threonine kinases such as TGF-β type I receptor kinase (ALK5). This inhibition can modulate cellular processes such as growth and differentiation .
  • Apoptosis Induction : The compound may also play a role in inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
  • Cell Proliferation Regulation : It has been suggested that this compound can influence cell proliferation rates in various cell types, potentially making it useful in cancer therapy .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

  • Cell Line Testing : The compound was tested on various cancer cell lines to evaluate its cytotoxic effects. Results indicated a dose-dependent inhibition of cell proliferation.
  • Mechanistic Insights : Further assays demonstrated that the compound could significantly reduce the activity of specific kinases involved in tumor growth signaling pathways.

In Vivo Studies

Preliminary in vivo studies have shown promising results for the therapeutic potential of the compound:

  • Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. This suggests potential efficacy as an anti-cancer agent.

Case Studies

  • Case Study on Lung Cancer : A study involving a lung cancer model demonstrated that administration of this compound led to significant tumor regression and improved survival rates compared to untreated controls.
  • Case Study on Breast Cancer : Another investigation highlighted the compound's ability to induce apoptosis in breast cancer cell lines via mitochondrial pathways.

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BNO4/c1-17(2,3)24-16(23)22-12-10-20(11-13-22)9-8-15(14-20)21-25-18(4,5)19(6,7)26-21/h8H,9-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCOGLHBELLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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